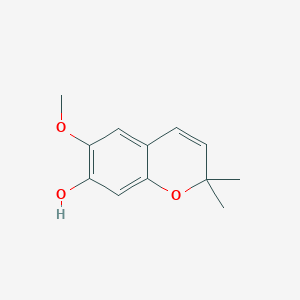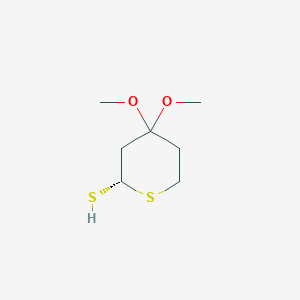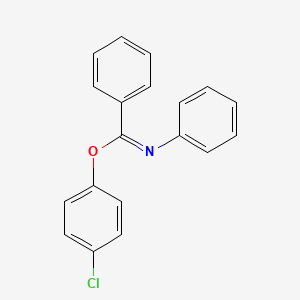
4-Chlorophenyl N-phenylbenzenecarboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl N-phenylbenzenecarboximidate is an organic compound with the molecular formula C19H14ClNO It is a derivative of benzenecarboximidic acid, where the hydrogen atom of the carboximidic group is replaced by a 4-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl N-phenylbenzenecarboximidate typically involves the reaction of 4-chloroaniline with benzenecarboximidic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can be easily recycled and reused is also common to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chlorophenyl N-phenylbenzenecarboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are typically oxides or quinones.
Reduction: The major products are amines or other reduced derivatives.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chlorophenyl N-phenylbenzenecarboximidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chlorophenyl N-phenylbenzenecarboximidate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chlorophenyl N-phenylbenzenecarboximidamide
- 4-Chlorophenyl N-phenylbenzenecarboxylate
- 4-Chlorophenyl N-phenylbenzenesulfonamide
Uniqueness
4-Chlorophenyl N-phenylbenzenecarboximidate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds
Eigenschaften
CAS-Nummer |
73823-11-7 |
|---|---|
Molekularformel |
C19H14ClNO |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
(4-chlorophenyl) N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C19H14ClNO/c20-16-11-13-18(14-12-16)22-19(15-7-3-1-4-8-15)21-17-9-5-2-6-10-17/h1-14H |
InChI-Schlüssel |
OHSJDOIJGRKCOU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


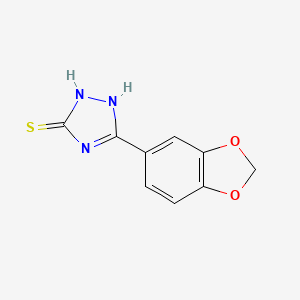
![4-[(5,5-Dichloropent-4-EN-1-YL)oxy]phenol](/img/structure/B14447646.png)
![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)
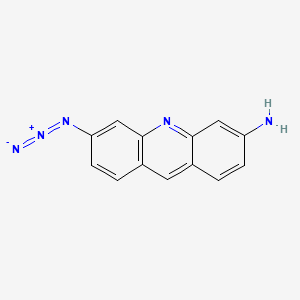
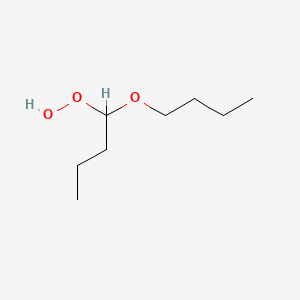



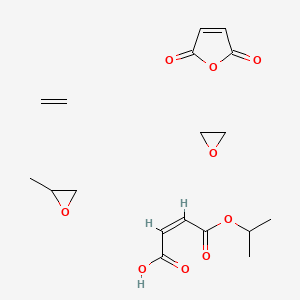
![N-[3-(Bis{2-[(prop-2-en-1-yl)oxy]ethyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B14447693.png)
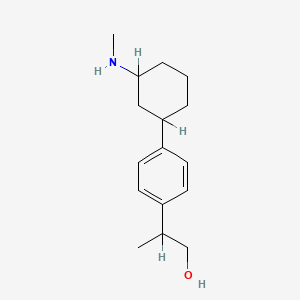
![2-{2-[Bis(carboxymethyl)amino]acetamido}benzoic acid](/img/structure/B14447706.png)
